2-chloro-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide
Description
Properties
IUPAC Name |
2-chloro-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O4/c1-25-16-8-7-13(10-17(16)26-2)22-11-12(9-18(22)23)21-19(24)14-5-3-4-6-15(14)20/h3-8,10,12H,9,11H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXSWOYWLZAWQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC=CC=C3Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinyl Core: The pyrrolidinyl core can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced via a substitution reaction, often using a dimethoxybenzene derivative.
Chlorination: The chloro group is introduced through a chlorination reaction, typically using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the Benzamide Core: The final step involves the formation of the benzamide core through an amidation reaction, using appropriate amine and acid chloride precursors.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
The compound exhibits a range of biological activities that are being investigated for therapeutic purposes:
Anticancer Properties
Research indicates that compounds with similar structural motifs to 2-chloro-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide demonstrate significant anticancer activity. Studies have shown that derivatives can induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and the generation of reactive oxygen species (ROS) .
Antimicrobial Activity
Preliminary studies have indicated that this compound may possess antimicrobial properties. It has been screened against various bacterial and fungal strains, showing potential effectiveness comparable to standard antibiotics such as penicillin and ciprofloxacin .
Case Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines demonstrated that derivatives of this compound can inhibit cell proliferation effectively. The research utilized assays such as MTT and flow cytometry to assess cell viability and apoptosis rates, revealing that specific concentrations led to a significant decrease in viable cancer cells .
Case Study 2: Antimicrobial Screening
In another study focusing on antimicrobial activity, researchers synthesized a series of related compounds and tested them against Mycobacterium tuberculosis and other pathogens. The results indicated that some derivatives exhibited MIC (Minimum Inhibitory Concentration) values lower than those of established treatments, suggesting their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-chloro-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammation, leading to reduced inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(3,4-dimethoxyphenyl)acetamide
- 2-chloro-N-(2-(3,4-dimethoxyphenyl)ethyl)benzamide
Uniqueness
Compared to similar compounds, 2-chloro-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide has a unique pyrrolidinyl core, which may confer distinct biological activities and chemical properties. This structural difference can influence its binding affinity to molecular targets and its overall pharmacokinetic profile.
Biological Activity
The compound 2-chloro-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, examining its mechanisms of action, efficacy in various biological assays, and its potential therapeutic applications.
Molecular Formula
- Chemical Formula : C19H18ClN2O4
- Molecular Weight : 364.81 g/mol
Structural Features
The compound features a chloro-substituent, a pyrrolidinone core, and a dimethoxyphenyl group, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may modulate enzyme activity and receptor interactions, influencing various signaling pathways involved in cellular processes.
In Vitro Studies
Recent research has focused on the compound's efficacy against different biological targets:
| Target | Activity | Concentration (µg/mL) | Reference |
|---|---|---|---|
| Trichomonas vaginalis | Antitrichomonal | 10 | |
| Cancer cell lines (TK-10, HT-29) | Antineoplastic | 50 | |
| Fungal pathogens (Sclerotinia sclerotiorum) | Antifungal | 6.67 |
Case Studies
-
Antineoplastic Activity
- A study evaluated the cytotoxic effects of the compound on human cancer cell lines (TK-10 and HT-29), revealing significant inhibition of cell proliferation at concentrations above 50 µg/mL. The study highlighted the potential use of this compound in cancer therapy.
-
Antitrichomonal Activity
- In another investigation, the compound demonstrated notable antitrichomonal activity against Trichomonas vaginalis, with effective concentrations around 10 µg/mL. This suggests a possible application in treating trichomoniasis.
- Antifungal Properties
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have indicated that modifications to the benzamide structure can significantly influence biological activity. Electron-withdrawing groups such as chloro and methoxy enhance the inhibitory effects on targeted pathogens.
Toxicity Studies
Toxicity assessments conducted on zebrafish embryos revealed that while the compound exhibits promising biological activity, careful evaluation of its safety profile is essential for potential therapeutic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
